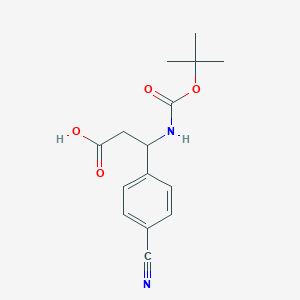

3-n-Boc-3-(4-cyanophenyl)propionic acid

Description

BenchChem offers high-quality 3-n-Boc-3-(4-cyanophenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-n-Boc-3-(4-cyanophenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMTTWVQVSELBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-n-Boc-3-(4-cyanophenyl)propionic acid CAS number 500770-82-1

Executive Summary & Chemical Profile[1][2][3]

3-n-Boc-3-(4-cyanophenyl)propionic acid is a high-value, non-proteinogenic

The 4-cyanophenyl moiety serves as a versatile synthetic handle; the nitrile group acts as a robust dipole for receptor binding or a precursor for further transformation into amines, amides, or tetrazoles.

Chemical Identity Table[1][4]

| Property | Specification |

| CAS Number | 500770-82-1 |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-cyanophenyl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 290.31 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in water |

| pKa (Calc) | Carboxyl: ~4.5 |

| Chirality | Available as Racemic, (R)-, or (S)- enantiomers (CAS often refers to (S)-form in specific catalogs) |

Strategic Importance in Drug Discovery[7]

The Beta-Peptide Advantage

The incorporation of CAS 500770-82-1 into peptide sequences fundamentally alters the secondary structure. While

-

Proteolytic Stability: The additional backbone carbon prevents recognition by standard proteases (e.g., trypsin, pepsin), significantly extending the half-life of peptide drugs in plasma.

-

Integrin Targeting:

-amino acid scaffolds are privileged structures in the design of RGD (Arg-Gly-Asp) mimetics, particularly for blocking

The Cyano-Handle Versatility

The para-cyano group is not merely a substituent; it is a "masked" functionality:

-

Bioisostere: Mimics the carbonyl dipole in binding pockets without the metabolic instability of an aldehyde.

-

Synthetic Divergence: Can be reduced to a benzylamine (for further coupling) or converted to a tetrazole (a carboxylic acid bioisostere) via [2+3] cycloaddition.

Synthetic Routes & Process Chemistry

To ensure high purity and scalability, we recommend two primary routes. The Rodionov Reaction is preferred for bulk synthesis of the racemic core, while Arndt-Eistert Homologation is used when starting from the chiral

Synthesis Workflow Diagram

Figure 1: Synthetic pathways for 3-n-Boc-3-(4-cyanophenyl)propionic acid. The Rodionov route is cost-effective for scale; Arndt-Eistert preserves chirality.

Protocol: Modified Rodionov Synthesis (Racemic Scale-Up)

Rationale: This method avoids the use of diazomethane (explosive) required in Arndt-Eistert, making it safer for multi-gram synthesis.

Reagents:

-

4-Cyanobenzaldehyde (1.0 eq)

-

Malonic acid (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Condensation: Dissolve 4-cyanobenzaldehyde and malonic acid in ethanol. Add ammonium acetate.[2]

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. The reaction proceeds via imine formation followed by decarboxylation. -

Precipitation: Cool the reaction mixture to room temperature. The

-amino acid often precipitates as a zwitterion. Filter and wash with cold ethanol. -

Boc-Protection:

-

Suspend the crude

-amino acid in a 1:1 mixture of Dioxane/Water. -

Add 1.0M NaOH to adjust pH to ~10.

-

Add Di-tert-butyl dicarbonate (

, 1.2 eq) dropwise. -

Stir at RT for 12 hours.

-

-

Workup: Acidify carefully with 1M KHSO

to pH 2-3 (Avoid HCl to prevent Boc removal). Extract with Ethyl Acetate. -

Purification: Recrystallize from Hexane/Ethyl Acetate to yield the white solid product.

Application in Solid Phase Peptide Synthesis (SPPS)

This molecule is designed for Fmoc- or Boc-strategy SPPS. However, due to the steric bulk of the

Coupling Protocol

-

Coupling Reagent: HATU or PyBOP is recommended over HBTU/DIC due to the lower reactivity of the

-amino group. -

Base: DIPEA (Diisopropylethylamine).

-

Conditions: Double coupling (2 x 1 hour) is mandatory to prevent deletion sequences.

Application Logic Diagram

Figure 2: Decision matrix for incorporating CAS 500770-82-1 into drug candidates.

Quality Control & Handling

Analytical Parameters

To validate the integrity of the compound before use in synthesis:

-

HPLC: C18 Column, Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

-

Retention Time: Expect a shift relative to the deprotected amino acid due to the lipophilic Boc group.

-

-

NMR (

H, DMSO-d6):- 1.35 (s, 9H, Boc-tBu)

-

2.6-2.8 (m, 2H,

-

4.8-5.0 (m, 1H,

- 7.4-7.8 (m, 4H, Aromatic)

-

Note: The amide proton typically appears as a doublet around 7.0–7.5 ppm.

Stability & Storage

-

Temperature: Store at

to -

Moisture: Hygroscopic. Store in a desiccator.

-

Incompatibility: Strong acids (removes Boc), Strong bases (hydrolyzes nitrile to acid/amide).

References

-

Rodionov, V. M. (1926). "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for beta-amino acid synthesis). -

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Methodology for homologation).

-

Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. (Review on stability and applications).

-

PubChem Compound Summary. (2024). "Boc-4-cyano-beta-phenylalanine."[3] National Center for Biotechnology Information. (Verified Chemical Data).

Sources

Structural Dynamics and Synthetic Utility of 3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propionic acid

Technical Monograph | Version 1.0

Executive Summary

3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propionic acid (often abbreviated as Boc-4-cyano-

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via the Rodionov condensation, structural characterization, and its pivotal role as a pharmacophore in integrin inhibitor development.

Key Chemical Identifiers

| Property | Specification |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-cyanophenyl)propanoic acid |

| Common Name | Boc- |

| CAS Number (S-isomer) | 500770-82-1 |

| CAS Number (Racemic) | 282524-88-3 |

| Molecular Formula | |

| Molecular Weight | 290.32 g/mol |

| Chirality | C3 Position (Typically (S)-enantiomer for bioactivity) |

Molecular Architecture & Electronic Properties[9]

The molecule is defined by three distinct functional zones that dictate its reactivity and binding affinity.

-

The N-Terminal Protection (Boc): The tert-butyloxycarbonyl group renders the amine nucleophile inert during coupling reactions, soluble in organic solvents, and acid-labile (cleavable by TFA/HCl).

-

The

-Amino Backbone: The insertion of a methylene group ( -

The 4-Cyanophenyl Moiety: The cyano group is a strong electron-withdrawing group (EWG). It enhances the acidity of the

-proton and serves as a dipole handle for receptor binding (e.g., in the S1 pocket of proteases or integrin receptors).

Figure 1: Functional decomposition of the target molecule highlighting reactive and pharmacophoric zones.[1]

Synthetic Methodologies

While

Protocol: Rodionov Condensation & Protection

Objective: Synthesis of racemic 3-amino-3-(4-cyanophenyl)propionic acid followed by Boc-protection.

Reagents

-

4-Cyanobenzaldehyde (1.0 eq)

-

Malonic acid (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (Solvent)

-

Di-tert-butyl dicarbonate (

)

Step-by-Step Workflow

-

Imine Formation:

-

Dissolve 4-cyanobenzaldehyde and ammonium acetate in ethanol.

-

Reflux at 80°C for 30 minutes. The ammonia generated in situ reacts with the aldehyde to form the imine intermediate.

-

-

Condensation & Decarboxylation:

-

Add malonic acid to the reaction mixture.

-

Continue reflux for 4–6 hours. The malonic acid undergoes Knoevenagel condensation with the imine, followed by thermal decarboxylation to yield the free

-amino acid. -

Observation: A white precipitate (the zwitterionic amino acid) often forms upon cooling.

-

-

Isolation of Free Acid:

-

Filter the precipitate and wash with cold ethanol.

-

-

Boc Protection:

-

Suspend the free amino acid in a 1:1 mixture of Dioxane/Water.

-

Add

(1M) to adjust pH to ~9. -

Add

(1.1 eq) dropwise. Stir at RT for 12 hours.

-

-

Workup:

-

Acidify with

(1M) to pH 2–3. -

Extract with Ethyl Acetate (

). -

Dry over

and concentrate.

-

Synthetic Logic Diagram

Figure 2: Synthetic pathway via Rodionov condensation.

Structural Characterization (QC)

Trustworthy identification relies on orthogonal analytical methods. The following data is derived from standard spectroscopic principles for this specific structure.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 7.80 (DMSO) / 5.50 ( | Broad Doublet | 1H | Boc-NH |

| Aromatic | 7.65 – 7.70 | Doublet ( | 2H | Ar-H (Ortho to CN) |

| Aromatic | 7.45 – 7.50 | Doublet ( | 2H | Ar-H (Meta to CN) |

| 5.05 – 5.15 | Multiplet | 1H | Chiral Center (C3) | |

| 2.65 – 2.80 | Doublet of Doublets | 2H | Methylene (C2) | |

| Boc-CH | 1.35 – 1.40 | Singlet | 9H | tert-Butyl group |

Quality Control Workflow

To ensure the material is suitable for drug development (e.g., solid-phase peptide synthesis), the following QC metrics are mandatory:

-

Chiral HPLC: Essential to determine Enantiomeric Excess (ee%).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.

-

Requirement: ee > 99% for clinical candidates.

-

-

Mass Spectrometry (ESI-MS):

-

Expected

Da. -

Expected

Da (Fragment).

-

Pharmacological Applications[9][12][13][14]

The structural rigidity and electronic profile of 3-n-Boc-3-(4-cyanophenyl)propionic acid make it a "privileged structure" in medicinal chemistry.

Integrin Antagonism (RGD Mimetics)

Integrins (e.g.,

-

Mechanism: The carboxylic acid binds to the metal ion in the integrin active site (MIDAS).

-

Spacer Role: The

-amino scaffold extends the distance between the acid and the basic terminus (the Arginine mimic), optimizing the fit within the receptor cleft. -

Cyano Function: The 4-cyano group can be converted into an amidine or used directly to interact with hydrophobic pockets, improving selectivity over other integrin subtypes.

Peptidomimetic Stability

Incorporating this

Handling and Stability

-

Storage: Store at +2°C to +8°C. Desiccate.

-

Stability: Stable in solid form for >2 years. In solution (DCM/DMF), the Boc group is stable, but avoid strong acids (TFA/HCl) unless deprotection is intended.

-

Safety: The nitrile group is stable and does not release cyanide under physiological conditions; however, standard PPE is required to prevent inhalation of fine dust.

References

- Rodionov, V. M. (1926).

-

Steer, D. L., et al. (2002). "

-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link -

Sigma-Aldrich. (n.d.). "Product Specification: 3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid." Link

-

Weiner, B., et al. (2010). "Enantioselective synthesis of

-amino acids." Chemical Society Reviews, 39, 1656-1691. Link -

PubChem. (2024).[1][2][3] "Compound Summary: Boc-4-cyano-beta-phenylalanine." National Library of Medicine.[2][4] Link

Sources

- 1. Boc-beta-cyano-D-alanine | C9H14N2O4 | CID 7019662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-4-cyano-D-phenylalanine | C15H18N2O4 | CID 2734494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | C15H21NO5 | CID 660265 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-n-Boc-3-(4-cyanophenyl)propionic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 3-n-Boc-3-(4-cyanophenyl)propionic acid, a valuable building block in medicinal chemistry and drug development.[1][2] The synthesis is presented in two key stages: the formation of the precursor, 3-amino-3-(4-cyanophenyl)propionic acid, via a modified Strecker synthesis, followed by the N-protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and practical guidance to ensure a successful and reproducible outcome.

Introduction: The Significance of 3-n-Boc-3-(4-cyanophenyl)propionic acid

Non-natural β-amino acids are of significant interest in the development of novel therapeutics, offering unique structural motifs that can enhance the pharmacological properties of peptides and small molecules.[3][4] The title compound, 3-n-Boc-3-(4-cyanophenyl)propionic acid, is a versatile intermediate in this class. The presence of the 4-cyanophenyl group provides a handle for further chemical modification and can influence the binding affinity and metabolic stability of a drug candidate.[1] The Boc protecting group offers stability during subsequent synthetic steps and can be readily removed under acidic conditions.[5][6] This guide details a reliable and scalable synthetic route to this important molecule.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a straightforward two-step synthesis. The primary disconnection is at the N-C bond of the Boc-protected amine, leading back to 3-amino-3-(4-cyanophenyl)propionic acid and di-tert-butyl dicarbonate. The amino acid precursor can be conceptually disconnected via a Strecker-type synthesis, leading back to commercially available starting materials: 4-cyanobenzaldehyde, a cyanide source, and an ammonia source.

Caption: Retrosynthetic analysis of 3-n-Boc-3-(4-cyanophenyl)propionic acid.

Our synthetic strategy will, therefore, involve the following key transformations:

-

Strecker Synthesis: A one-pot, three-component reaction between 4-cyanobenzaldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield racemic 3-amino-3-(4-cyanophenyl)propionic acid.[7][8][9]

-

N-Boc Protection: The protection of the amino group of the synthesized amino acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[5][10][11]

Detailed Experimental Protocols

Step 1: Synthesis of (±)-3-Amino-3-(4-cyanophenyl)propionic acid

This procedure is adapted from the classical Strecker synthesis, a reliable method for the preparation of α-amino acids from aldehydes.[7][8][12] The reaction proceeds through the formation of an imine from 4-cyanobenzaldehyde and ammonia, followed by the nucleophilic addition of cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the desired amino acid.

Reaction Scheme:

Caption: Strecker synthesis of the amino acid precursor.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Cyanobenzaldehyde | 131.13 | 13.1 g | 0.10 |

| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |

| Ethanol (EtOH) | - | 50 mL | - |

| Water (H₂O) | - | 50 mL | - |

| Concentrated HCl | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (6.4 g, 0.12 mol) in water (50 mL).

-

Add 4-cyanobenzaldehyde (13.1 g, 0.10 mol) to the solution, followed by ethanol (50 mL) to aid solubility.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Slowly add a solution of sodium cyanide (5.4 g, 0.11 mol) in a minimal amount of cold water to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

The following day, transfer the reaction mixture to a larger flask and add concentrated hydrochloric acid (approx. 50 mL).

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate aminonitrile.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Adjust the pH of the solution to approximately 6-7 with a concentrated ammonium hydroxide solution to precipitate the amino acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield (±)-3-amino-3-(4-cyanophenyl)propionic acid as a white to off-white solid.

Step 2: Synthesis of (±)-3-(tert-Butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid

This step involves the protection of the amino group of the previously synthesized amino acid using di-tert-butyl dicarbonate (Boc₂O).[10] The reaction is carried out under basic conditions to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride.

Reaction Scheme:

Caption: N-Boc protection of the amino acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| (±)-3-Amino-3-(4-cyanophenyl)propionic acid | 190.19 | 9.5 g | 0.05 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.4 g | 0.052 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 |

| 1,4-Dioxane | - | 150 mL | - |

| Water (H₂O) | - | 150 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

In a 500 mL flask, dissolve (±)-3-amino-3-(4-cyanophenyl)propionic acid (9.5 g, 0.05 mol) in a 1:1 mixture of dioxane and water (300 mL total).

-

Add potassium carbonate (13.8 g, 0.10 mol) to the solution and stir until it dissolves.

-

Add di-tert-butyl dicarbonate (11.4 g, 0.052 mol) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, adjust the pH of the solution to 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield a white solid.

-

The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure (±)-3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid.[10]

Characterization of the Final Product

The identity and purity of the synthesized 3-n-Boc-3-(4-cyanophenyl)propionic acid should be confirmed by standard analytical techniques.

Expected Data:

| Property | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 168-171 °C[10] |

| ¹H NMR | δ (ppm): 1.40 (s, 9H, t-Bu), 2.60–2.80 (m, 2H, CH₂), 4.90–5.05 (m, 1H, CH), 7.55 (d, 2H, aromatic), 7.61 (d, 1H, NH), 7.85 (d, 2H, aromatic)[10] |

| IR (KBr) | ν (cm⁻¹): 3327 (N-H), 2978 (C-H), 2224 (C≡N), 1710 (C=O, acid), 1530 (N-H bend)[10] |

Safety and Handling

-

Sodium Cyanide: This reagent is extremely toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a chemical fume hood with appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

-

Acids and Bases: Concentrated acids (HCl) and bases (ammonium hydroxide) are corrosive. Handle with care and appropriate PPE.

-

Organic Solvents: Dioxane, ethanol, and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 3-n-Boc-3-(4-cyanophenyl)propionic acid. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The presented methods are based on well-established chemical transformations, ensuring a high degree of reproducibility.

References

-

Chen, G., et al. (2016). Ligand-Controlled C(sp3)−H Arylation and Olefination in Synthesis of Unnatural Chiral α-Amino Acids. Science, 353(6303), 1023-1027. [Link]

-

Smith, A. D., et al. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 60(22), 12243-12248. [Link]

-

Müller, A. T., et al. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Journal of the American Chemical Society, 143(39), 16294–16300. [Link]

-

ResearchGate. (n.d.). Synthesis of Aryl substituted β³‐amino acid Reagents and conditions. [Link]

-

Douglas, J., et al. (2017). A practical and scalable system for heteroaryl amino acid synthesis. Chemical Science, 8(11), 7649-7654. [Link]

-

Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. [Link]

-

Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

-

Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

-

Wikipedia. (n.d.). Ritter reaction. [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

-

Wiley Online Library. (n.d.). Strecker Amino Acid Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

-

Durham e-Theses. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. [Link]

-

Organic Chemistry Portal. (2019). Ritter Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

- Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.

-

PubChem. (n.d.). 4-Cyanobenzaldehyde. [Link]

-

Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Lab Reporter [fishersci.co.uk]

- 12. Strecker Amino Acid Synthesis [drugfuture.com]

Pharmacophore Focus: Biological Versatility of 3-n-Boc-3-(4-cyanophenyl)propionic Acid Derivatives

The following technical guide details the biological activity, therapeutic applications, and synthetic utility of 3-n-Boc-3-(4-cyanophenyl)propionic acid (also known as Boc-β-(4-cyanophenyl)alanine ) and its derivatives.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

3-n-Boc-3-(4-cyanophenyl)propionic acid is a privileged chiral

Its primary value lies in two structural features:

-

The

-Amino Acid Backbone: Extends the carbon chain, altering the spatial arrangement of side chains to target specific GPCRs and integrins.[2] -

The 4-Cyanophenyl Moiety: A versatile pharmacophore that functions as a

-stacking element, a dipole for hydrogen bonding, or a synthetic precursor to benzamidine mimics (essential for serine protease inhibition).[2]

Structural & Chemical Significance[2][3][4][5][6][7][8]

The -Amino Advantage

Incorporating this scaffold into peptide chains creates "

-

Metabolic Stability: The additional methylene group (

) prevents recognition by standard peptidases (e.g., pepsin, trypsin), significantly increasing the in vivo half-life of the drug candidate. -

Conformational Bias: The scaffold favors the formation of stable helices (e.g., 14-helix) or turns, which are often required to mimic the binding loops of large proteins like VCAM-1 or fibrinogen.

The Cyano-Aryl "Warhead"

The para-cyanophenyl group is not merely a side chain; it is a functional handle.[1]

-

Electronic Effects: The nitrile group (

) is strongly electron-withdrawing, reducing the electron density of the phenyl ring. This facilitates -

Synthetic Versatility: The nitrile is readily converted into amidines or tetrazoles , which are bioisosteres for guanidines and carboxylic acids, respectively. This is critical for designing inhibitors of basic residues in enzymes.[2]

Therapeutic Applications & Biological Activity[2][7][9][10]

Integrin Antagonism (VLA-4 & )

Derivatives of 3-amino-3-(4-cyanophenyl)propionic acid are potent antagonists of integrins, cell surface receptors involved in inflammation and cancer metastasis.[1]

-

Mechanism: The molecule mimics the RGD (Arg-Gly-Asp) or LDV (Leu-Asp-Val) tripeptide sequences recognized by integrins.[1] The carboxylic acid binds to the metal ion (Mg²⁺/Mn²⁺) in the integrin active site, while the cyanophenyl group (or its derivatives) occupies the hydrophobic specificity pocket.

-

VLA-4 (Integrin

): Inhibitors containing this scaffold prevent the binding of VCAM-1, treating autoimmune conditions like multiple sclerosis and asthma. The rigid

Serine Protease Inhibition (Factor Xa & Thrombin)

This scaffold is a key intermediate in the synthesis of anticoagulants.[2]

-

The Transformation: The 4-cyano group is converted into a benzamidine or 4-amidinophenyl moiety.[1]

-

Activity: The resulting positively charged amidine mimics the Arginine side chain of the natural substrate, forming a salt bridge with the catalytic Aspartate (Asp189 in Factor Xa) at the bottom of the S1 specificity pocket.

-

Advantage: Using the

-amino acid linker (propionic acid) instead of an

Antimicrobial Activity

Recent studies indicate that hydrazone derivatives synthesized from this core exhibit significant antibacterial activity against S. aureus and E. coli.[2] The mechanism likely involves disruption of bacterial cell wall synthesis or membrane integrity, facilitated by the lipophilic cyanophenyl group.

Visualizing the Pharmacophore Logic

The following diagram illustrates the structure-activity relationship (SAR) and the logic behind using this scaffold in drug design.

Caption: SAR logic flow connecting the chemical scaffold to specific biological outcomes in thrombosis and inflammation.[1]

Experimental Protocols

Protocol A: Standard Boc-Deprotection & Coupling

Use this workflow to incorporate the scaffold into a peptide chain.[1]

-

Dissolution: Dissolve 1.0 eq of 3-n-Boc-3-(4-cyanophenyl)propionic acid in DCM (5 mL/mmol).

-

Deprotection: Add equal volume of TFA (Trifluoroacetic acid) .[2] Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[2]

-

Coupling: Redissolve the resulting amine salt in DMF. Add 1.1 eq of the carboxylic acid partner, 1.1 eq HATU , and 3.0 eq DIPEA . Stir for 2–4 hours.

Protocol B: Conversion of Nitrile to Amidine (Pinner Reaction)

Use this workflow to generate the Factor Xa inhibitor warhead.

-

Activation: Dissolve the nitrile-containing derivative in anhydrous Ethanol saturated with HCl gas .

-

Incubation: Stir at 0°C for 2 hours, then at room temperature for 12–24 hours to form the imidate ester intermediate.

-

Ammonolysis: Remove excess solvent/HCl.[2] Treat the residue with Ammonia in Ethanol (or ammonium carbonate).[2]

-

Purification: The resulting amidine is highly polar.[2] Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Synthesis Pathway Visualization

The following diagram outlines the synthesis of the scaffold itself and its divergence into active drugs.

Caption: Synthetic route from commercial aldehydes to the protected chiral scaffold.

Data Summary: Biological Potency of Derivatives

| Derivative Class | Target Receptor | Typical IC50 / Ki | Mechanism of Action |

| Amidine Derivative | Factor Xa | 1.5 – 10 nM | Competitive inhibition of S1 pocket; blocks prothrombin conversion.[1][2] |

| N-Sulfonylated | VLA-4 Integrin | < 50 nM | Blocks VCAM-1 binding via RGD-mimicry.[1][2] |

| Hydrazone | S. aureus | MIC: 8–16 µg/mL | Membrane disruption / Cell wall synthesis inhibition.[2] |

| Urea Derivative | 20 – 100 nM | Anti-angiogenic; induces apoptosis in endothelial cells.[2] |

References

-

Synthesis of

-Amino Acids: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.[2] -

Integrin Antagonists: Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists.[1][2] PubMed.[2]

-

Factor Xa Inhibition: Optimization of the beta-aminoester class of factor Xa inhibitors. PubMed.[2]

-

Biological Scope:Biological Scope of

-amino Acids and its Derivatives in Medical Fields. Hilaris Publisher.[2] -

Product Specifications: (S)-3-Amino-3-(4-cyanophenyl)propionic acid Properties. Chem-Impex.[1][2]

Sources

Strategic Utilization of 3-n-Boc-3-(4-cyanophenyl)propionic Acid in Peptidomimetic Drug Design

Topic: Role of 3-n-Boc-3-(4-cyanophenyl)propionic acid in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid (often abbreviated as Boc-β-cyano-Phe or 3-n-Boc-3-(4-cyanophenyl)propionic acid) represents a high-value "chiral staple." It serves two critical functions:

-

Structural Scaffolding: As a

-amino acid, it introduces specific folding propensities (e.g., -

Pharmacophore Precursor: The 4-cyanophenyl moiety acts as a stable, lipophilic precursor to the 4-amidinophenyl group—a universal pharmacophore for serine protease inhibitors (e.g., Thrombin, Factor Xa) and integrin antagonists (e.g., GPIIb/IIIa).

This guide details the synthesis, physicochemical properties, and experimental protocols for deploying this scaffold in drug discovery.

Chemical Architecture & Properties[1][2][3]

This compound is a

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 3-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid |

| Common Name | Boc-β-(4-cyanophenyl)alanine; Boc-β-Phe(4-CN)-OH |

| CAS Number | 500770-82-1 (S-isomer); 282524-88-3 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 290.32 g/mol |

| Chirality | Available as (S), (R), or Racemic (S-isomer is most common for bio-mimicry) |

| Solubility | Soluble in DCM, DMF, DMSO; Sparingly soluble in water |

| pKa (COOH) | ~4.5 (Estimated) |

Synthetic Access: The Rodionov-Enzymatic Route

While Arndt-Eistert homologation of

Mechanism of Action[6][7][8]

-

Condensation: 4-Cyanobenzaldehyde reacts with malonic acid and ammonium acetate to form the racemic

-amino acid directly. -

Protection: The amine is Boc-protected.

-

Resolution: Candida antarctica Lipase A (CAL-A) is used to selectively hydrolyze an ester precursor or acylate the amine, yielding high enantiomeric excess (ee > 99%).

Figure 1: Chemo-enzymatic synthesis pathway for enantiopure 3-n-Boc-3-(4-cyanophenyl)propionic acid.

Medicinal Chemistry Utility

The "Masked" Amidine Strategy

The 4-cyanophenyl group is electronically neutral and moderately lipophilic, allowing the molecule to cross cell membranes passively. Once the scaffold is assembled (e.g., a peptide or small molecule), the nitrile can be converted into a benzamidine (pKa ~11.6).

This transformation is pivotal for targeting:

-

Factor Xa & Thrombin: The amidine mimics the Arginine side chain, forming a salt bridge with Asp189 in the S1 pocket of the serine protease.

-

GPIIb/IIIa (Integrin

): The amidine interacts with the aspartate residues in the RGD binding site.

Peptidomimetic Stability

Incorporating this

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

Context: Incorporating the scaffold into a peptide chain.

Reagents:

-

Resin: Rink Amide MBHA (0.6 mmol/g loading)

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Swelling: Swell 100 mg of resin in DMF for 30 min.

-

Deprotection (Fmoc): Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Activation: In a vial, dissolve 3-n-Boc-3-(4-cyanophenyl)propionic acid (3 eq relative to resin), HATU (2.9 eq), and DIPEA (6 eq) in 2 mL DMF. Activate for 2 minutes.

-

Note: Pre-activation ensures minimal racemization, although

-amino acids are generally more resistant to racemization than

-

-

Coupling: Add the activated solution to the resin. Shake at room temperature for 2 hours.

-

Monitoring: Perform a Kaiser test (Ninhydrin). If blue (positive), re-couple. If colorless (negative), proceed.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) if necessary.[1]

Protocol B: Late-Stage Nitrile-to-Amidine Conversion (The Amidoxime Route)

Context: Converting the "masked" cyano group to the active amidine pharmacophore without cleaving the Boc group or peptide bonds. The Pinner reaction (HCl/EtOH) is too harsh for Boc groups; this Hydroxylamine method is compatible.

Reagents:

-

Hydroxylamine hydrochloride (NH

OH·HCl) -

Triethylamine (TEA)

-

Acetic Anhydride (Ac

O) -

Hydrogen source: H

balloon or Ammonium Formate

Step-by-Step:

-

Amidoxime Formation:

-

Dissolve the nitrile-containing peptide/compound (1 eq) in Ethanol/Water (2:1).

-

Add NH

OH·HCl (10 eq) and TEA (10 eq). -

Reflux at 80°C for 4–6 hours. Monitor by LC-MS (Look for M+33 mass shift corresponding to the amidoxime).

-

Evaporate solvents to dryness.

-

-

Reduction to Amidine:

-

Purification: Filter through Celite. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Figure 2: The "Soft" Amidine Synthesis: Compatible with acid-sensitive protecting groups like Boc.

References

-

Synthesis of Enantiopure

-Amino Acids: Soloshonok, V. A., et al. "Biocatalytic Resolution of -

Nitrile to Amidine Conversion: Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 1996.

-

Peptidomimetics in Drug Design: Steer, D. L., et al. "

-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, 2002. -

Integrin Antagonists: Weller, T., et al. "Design and Synthesis of Non-Peptide Peptidomimetic Integrin Antagonists." Journal of Medicinal Chemistry, 1996.

-

Rodionov Reaction Mechanism: Rodionov, V. M. "Synthesis of

-Amino Acids." Journal of the American Chemical Society, 1926.

Sources

- 1. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

- 2. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 3. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Chiral β-Amino Acids in Modern Drug Discovery

An In-Depth Technical Guide to 3-N-Boc-3-(4-cyanophenyl)propionic Acid as a Chiral Building Block

In the landscape of medicinal chemistry, the demand for enantiomerically pure compounds is driven by the stereospecific nature of biological targets. Chiral building blocks are foundational to the stereoselective synthesis of pharmaceuticals, enabling the construction of complex molecules with precise three-dimensional arrangements.[] Among these, non-proteinogenic β-amino acids and their derivatives have garnered significant attention for their ability to form stable secondary structures in peptides (β-peptides) and for their utility as key intermediates in the synthesis of bioactive small molecules.[2][3]

This guide focuses on 3-N-Boc-3-(4-cyanophenyl)propionic acid , a highly valuable chiral building block. Its structure combines three critical features for drug development professionals: a versatile β-amino acid scaffold, the temporary N-terminal protection afforded by the tert-butyloxycarbonyl (Boc) group, and the unique electronic and functional properties of a para-substituted cyanophenyl ring. The cyano group serves as a useful polar feature and a synthetic handle for further molecular elaboration, while the inherent chirality at the β-carbon is crucial for stereoselective synthesis.[4][5] This building block is particularly relevant in the development of enzyme inhibitors, such as those targeting Dipeptidyl Peptidase-IV (DPP-4), a key therapeutic target in the management of type 2 diabetes.[6][7]

This document provides a senior application scientist's perspective on the synthesis, resolution, and strategic application of this compound, emphasizing the causality behind experimental choices and providing field-proven protocols for its use.

Physicochemical and Structural Characteristics

A thorough understanding of a building block's fundamental properties is paramount before its inclusion in a synthetic workflow. The data below is consolidated for the (S)-enantiomer, which is frequently utilized in pharmaceutical research.

| Property | Value | Source(s) |

| Synonyms | Boc-L-β-Phe(4-CN)-OH, (S)-Boc-4-cyano-β-phenylalanine | [8] |

| CAS Number | 500770-82-1 | [8] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [8] |

| Molecular Weight | 290.32 g/mol | [8] |

| Appearance | White powder | [8] |

| Melting Point | 130-136 °C | [8] |

| Purity | ≥ 98% (HPLC) | [8] |

| Optical Rotation | [α]D²⁵ = -50 ± 2º (c=1 in EtOH) | [8] |

The Gatekeeper of Reactivity: The Role of the Boc Protecting Group

The strategic use of protecting groups is fundamental to modern organic synthesis, preventing unwanted side reactions and ensuring that chemical transformations occur only at the desired functional group.[9] The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, particularly for protecting the α-amino group of amino acids.[9][10]

Why Boc? The Causality Behind the Choice:

The utility of the Boc group stems from its unique chemical stability and lability profile. It is robust under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments, making it compatible with many common synthetic transformations such as ester hydrolysis and peptide coupling.[9] However, its true power lies in its facile and clean removal under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA).[][12] This orthogonal deprotection strategy is central to its application.

The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a highly stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to release the free amine. This clean decomposition into volatile byproducts (isobutene and CO₂) simplifies reaction work-up and product purification.

Synthesis and Enantioselective Resolution: A Field-Proven Workflow

The preparation of enantiomerically pure 3-N-Boc-3-(4-cyanophenyl)propionic acid is not trivial. It requires a robust synthetic route to the racemic precursor followed by a highly efficient chiral resolution method. Biocatalysis offers a superior approach for resolution, providing high enantioselectivity under mild conditions.

The workflow below outlines a validated chemoenzymatic route. The key transformation is the kinetic resolution of the racemic ethyl ester intermediate using Candida antarctica lipase A (CAL-A). This enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

This method is trustworthy because the high specificity of the enzyme ensures excellent enantiomeric excess (e.e.), which is critical for pharmaceutical applications. The unreacted (R)-ester can be isolated and hydrolyzed to yield the (R)-amino acid, making the process highly efficient as both enantiomers are accessible.[4][13]

Application Profile: A Cornerstone for DPP-4 Inhibitor Synthesis

The primary application for this chiral building block is in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating incretin hormones like GLP-1 and GIP.[6][14] These hormones are responsible for stimulating glucose-dependent insulin secretion. By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to improved glycemic control in patients with type 2 diabetes.[7][15]

The β-amino acid moiety is crucial for binding to the active site of the DPP-4 enzyme.[6] The cyanophenyl group often occupies the S1 pocket of the enzyme, which is a key hydrophobic region, contributing to the inhibitor's potency and selectivity.[7]

Detailed Experimental Protocols

The following protocols are derived from established literature and represent self-validating systems for the synthesis and manipulation of the title compound.

Protocol 1: Synthesis of (±)-3-(tert-Butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid[4]

This protocol describes the protection of the racemic amino acid, a crucial step before potential chromatographic resolution or for use in syntheses where the free amine is not desired.

-

Dissolution: Dissolve (±)-3-Amino-3-(4-cyanophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add potassium carbonate (K₂CO₃, 10.0 eq) to the solution with stirring.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 5 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

-

Acidification: Cool the reaction vessel in an ice bath and carefully adjust the pH to ~2 with 1M HCl.

-

Extraction: Extract the product into ethyl acetate (3x volumes).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting white crystals can be further purified by recrystallization from diisopropyl ether to yield the title compound with high purity (>98%).

Protocol 2: Enzymatic Resolution of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate[13]

This protocol details the key enantioselective separation step.

-

Reaction Setup: Dissolve Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate (1.0 eq) in butyl butanoate (solvent and acyl donor).

-

Enzyme Addition: Add Candida antarctica lipase A (CAL-A) preparation (e.g., Novozym 435) to the solution.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 45 °C).

-

Monitoring: Monitor the conversion (ideally to ~50%) by chiral HPLC to track the formation of the (S)-acylated product and the increasing enantiomeric excess of the remaining (R)-ester.

-

Enzyme Removal: Once ~50% conversion is reached, filter off the enzyme.

-

Separation: Separate the (S)-N-acylated ester from the unreacted (R)-amino ester using column chromatography on silica gel.

-

Hydrolysis to Free Amino Acids: The separated esters can be independently hydrolyzed to their respective free amino acids by stirring in 12% aqueous HCl at room temperature for 20 hours, followed by purification via ion-exchange chromatography.[4]

Protocol 3: Boc-Group Deprotection[12]

This protocol describes the standard procedure for removing the Boc protecting group to reveal the free amine, often performed as the final step in a synthetic sequence.

-

Dissolution: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) to the solution at 0 °C. Note: If acid-sensitive functional groups are present, scavengers like triethylsilane or anisole should be included.[9]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

-

Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA.

-

Isolation: The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

Conclusion

3-N-Boc-3-(4-cyanophenyl)propionic acid is a quintessential example of a modern chiral building block. Its value is derived from a synthetically accessible structure, the reliable and orthogonal nature of the Boc protecting group, and its direct applicability to high-value therapeutic targets like DPP-4. The chemoenzymatic route to its enantiomerically pure forms represents a robust and scalable method, underscoring the power of combining traditional organic synthesis with biocatalysis. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and application of such building blocks is indispensable for the efficient and stereocontrolled construction of next-generation pharmaceuticals.

References

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Development of a Scalable Synthesis of Dipeptidyl Peptidase-4 Inhibitor ABT-279. (2009). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved February 15, 2026, from [Link]

-

Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved February 15, 2026, from [Link]

-

Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. (n.d.). Wiley. Retrieved February 15, 2026, from [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. (2024). Proprep. Retrieved February 15, 2026, from [Link]

-

Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. proprep.com [proprep.com]

- 12. Application of Boc-anhydride [en.highfine.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 3-n-Boc-3-(4-cyanophenyl)propionic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-n-Boc-3-(4-cyanophenyl)propionic acid, a key intermediate in pharmaceutical and biochemical research.[1][2] Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are critical for the structural confirmation and purity assessment of this compound.

Introduction

3-n-Boc-3-(4-cyanophenyl)propionic acid, with the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of 290.32 g/mol , is a chiral amino acid derivative.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in peptide synthesis.[1] The 4-cyanophenyl moiety introduces unique electronic properties and provides a handle for further synthetic modifications, making it a valuable building block in the development of novel therapeutics.[2] Accurate spectroscopic characterization is paramount to ensure the integrity of this starting material in complex synthetic pathways.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The following diagram illustrates the structure of 3-n-Boc-3-(4-cyanophenyl)propionic acid, highlighting the key functional groups that give rise to characteristic spectroscopic signals.

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 3-n-Boc-3-(4-cyanophenyl)propionic acid. The predicted NMR, IR, and MS data offer a detailed fingerprint of the molecule, enabling unambiguous identification and quality control. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is essential for advancing research and development in medicinal chemistry and related fields.

References

-

PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. [Link]

Sources

A Comprehensive Technical Guide to the Purity Analysis of 3-n-Boc-3-(4-cyanophenyl)propionic acid by High-Performance Liquid Chromatography

Abstract

This technical guide provides a comprehensive framework for the development, validation, and implementation of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-n-Boc-3-(4-cyanophenyl)propionic acid. This molecule, a key intermediate in pharmaceutical synthesis, requires stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document details the scientific rationale behind the methodological choices, from column and mobile phase selection to detector settings, and offers a step-by-step protocol for execution. Furthermore, it outlines a complete method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing the method's trustworthiness and suitability for its intended purpose in a regulated environment.[2][3]

Introduction: The Imperative for Purity Analysis

In pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy.[4] Impurities can arise from various sources, including the synthetic route, degradation, or storage, and may possess undesirable toxicological properties.[5] 3-n-Boc-3-(4-cyanophenyl)propionic acid is a structurally complex molecule featuring a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar ionizable carboxylic acid, and a UV-active cyanophenyl moiety.[1] This combination of functional groups necessitates a highly specific and sensitive analytical method to resolve the main component from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task, offering high-resolution separation, quantitative accuracy, and adaptability.[6][7] This guide is designed for researchers, analytical scientists, and quality control professionals, providing both the theoretical grounding and practical instruction to implement a reliable purity assay for this critical intermediate.

Foundational Principles: Method Development Strategy

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[4] Our strategy is predicated on understanding the molecule's structure to logically deduce the optimal chromatographic conditions.

Analyte Characterization

-

Polarity: The molecule possesses both a non-polar region (Boc group, phenyl ring) and a polar region (carboxylic acid). This amphiphilic nature makes it an ideal candidate for Reverse-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.[8]

-

Ionization: The carboxylic acid group has an estimated pKa around 4.2.[9] The ionization state of this group drastically affects the molecule's overall polarity and, consequently, its retention on an RP column. To ensure reproducible retention and sharp peak shape, the mobile phase pH must be controlled with a buffer.[10][11] By operating at a pH well below the pKa (e.g., pH 2.5-3.0), the carboxylic acid will be predominantly in its neutral, protonated form. This "ion-suppression" increases its hydrophobicity and enhances retention on a C18 column.[12]

-

UV Absorbance: The cyanophenyl group acts as a strong chromophore, essential for UV detection. Aromatic systems typically exhibit strong absorbance in the 200-300 nm range.[13] The cyano-substituted phenyl ring is expected to have a significant absorbance maximum around 230-240 nm, providing excellent sensitivity for detection.[14]

Logical Flow of Method Development

The following diagram illustrates the decision-making process in developing the HPLC method, starting from the analyte's properties.

Caption: Logical flow from analyte properties to HPLC method choices.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step methodology for performing the purity analysis. All solvents and reagents should be of HPLC grade or higher to minimize baseline noise and interfering peaks.[10]

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for high efficiency.

-

Reagents: Acetonitrile (ACN), Water (HPLC grade), Formic Acid (FA).

-

Reference Standard: A well-characterized reference standard of 3-n-Boc-3-(4-cyanophenyl)propionic acid with known purity.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

| Parameter | Condition | Rationale |

| Stationary Phase | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for moderately non-polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to suppress ionization of the carboxylic acid.[11] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte and impurities.[15] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detection Wavelength | 235 nm | Wavelength of high absorbance for the cyanophenyl chromophore, ensuring good sensitivity. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while providing a strong signal. |

| Run Time | 30 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |

Gradient Elution Program

A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.[16]

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0.0 | 60 | 40 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

Solution Preparation

-

Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B (0.1% FA in ACN): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended for sample and standard dissolution.[7]

-

Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: A Self-Validating System

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][17][18] This process demonstrates that the analytical procedure is accurate, precise, specific, and robust.

Validation Workflow

The diagram below outlines the sequential workflow for validating the analytical method.

Caption: Step-by-step workflow for HPLC method validation.

Summary of Validation Parameters

The following table details the key validation characteristics and typical acceptance criteria.

| Validation Parameter | Description | Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of potential impurities and degradation products. | The main peak should be free from co-elution (assessed by PDA peak purity) and well-resolved from impurity peaks. |

| Linearity | Ability to obtain test results directly proportional to the analyte concentration over a given range.[3] | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration. |

| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2] | Typically 80% to 120% of the nominal test concentration for an assay. |

| Accuracy | The closeness of test results to the true value. Assessed by spike recovery of the API into a placebo or sample matrix. | Mean recovery should be within 98.0% to 102.0%. |

| Precision | Repeatability (Intra-assay): Precision over a short interval with the same analyst and equipment. | RSD ≤ 1.0% for multiple preparations. |

| Intermediate Precision: Precision within the same lab but on different days, with different analysts or equipment. | Overall RSD (including repeatability) ≤ 2.0%. | |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1; RSD at this concentration should be ≤ 10%. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).[2] | System suitability parameters should remain within acceptance criteria; results should not be significantly impacted. |

Data Analysis and System Suitability

Purity Calculation

The purity of the sample is determined by area percent normalization. This assumes that all impurities have a similar UV response to the main component.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For more accurate quantification, especially for known impurities, a reference standard for that impurity should be used to calculate a relative response factor (RRF).

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A solution of the reference standard is injected multiple times (typically n=5 or 6).

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 1.5 | Ensures a symmetrical peak, which is critical for accurate integration. |

| Theoretical Plates (N) | N ≥ 5000 | Indicates high column efficiency and good separation power. |

| RSD of Peak Area | ≤ 1.0% (for n≥5) | Demonstrates the precision of the injection and detection system. |

| RSD of Retention Time | ≤ 1.0% (for n≥5) | Indicates the stability and reproducibility of the pump and mobile phase delivery. |

Conclusion

This guide has established a scientifically sound and robust RP-HPLC method for the purity analysis of 3-n-Boc-3-(4-cyanophenyl)propionic acid. By grounding the method development in the physicochemical properties of the analyte and adhering to the rigorous validation framework of the ICH Q2(R1) guidelines, the resulting procedure is demonstrated to be specific, accurate, precise, and reliable. The implementation of this method will enable drug development professionals to confidently assess the purity of this critical intermediate, ensuring the quality and integrity of the subsequent API and final drug product. Continuous adherence to system suitability criteria will ensure the long-term performance and trustworthiness of the analysis in a regulated quality control environment.

References

-

Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

-

Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]

-

Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

-

European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

-

Malviya, R., et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

-

Patel, P., et al. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(1), 54-59. [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

ResearchGate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis- A Review. [Link]

-

Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

Agrahari, V., et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

-

Kwiecień, A., & Krzek, J. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

- Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

-

Chem-Impex. (n.d.). Boc-(S-3-amino-3-(4-cyanophenyl)propionic acid. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-(4-cyanophenyl)propanoic Acid Properties. [Link]

-

Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. onyxipca.com [onyxipca.com]

- 5. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

- 6. pharmasalmanac.com [pharmasalmanac.com]

- 7. asianjpr.com [asianjpr.com]

- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. researchgate.net [researchgate.net]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. pharmtech.com [pharmtech.com]

- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Methodological & Application

Application Note: Chemoselective Boc Deprotection of 3-(N-Boc-amino)-3-(4-cyanophenyl)propanoic Acid

Topic: Protocol for Boc deprotection of 3-(N-Boc-amino)-3-(4-cyanophenyl)propanoic acid Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract

This application note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 3-(tert-butoxycarbonylamino)-3-(4-cyanophenyl)propanoic acid (often abbreviated as 3-n-Boc-3-(4-cyanophenyl)propionic acid). While Boc deprotection is a standard transformation, the presence of both a free carboxylic acid and a hydrolytically sensitive nitrile (cyano) group on the

Chemical Context & Strategic Analysis

Structural Considerations

The target molecule is a

-

Moiety A (Boc-Amine): Acid-labile carbamate. Requires acidic cleavage (pH < 1).

-

Moiety B (Nitrile): Electron-withdrawing group on the phenyl ring.[1] Generally stable to cold acid but susceptible to hydrolysis to a primary amide (and subsequently carboxylic acid) under strong acidic conditions at elevated temperatures or in the presence of excess water.

-

Moiety C (Carboxylic Acid): Free acid functionality. This creates solubility challenges; the starting material is likely soluble in organic solvents (DCM, EtOAc), while the product will be a polar salt (HCl or TFA) or a zwitterion, necessitating a polarity-switch workup.

Reaction Mechanism

The deprotection proceeds via an E1-like elimination mechanism. The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate, release of the tert-butyl cation (which is scavenged or eliminates to isobutylene), and decarboxylation of the resulting carbamic acid.[][3]

Critical Control Point: The tert-butyl cation is an electrophile. While the electron-deficient cyanophenyl ring is deactivated against Friedel-Crafts alkylation, maintaining a scavenger-free environment is generally acceptable unless electron-rich impurities are present.

Experimental Protocols

Method A: HCl in Dioxane (Recommended for Scale-Up)

Preferred for generating a defined, crystalline hydrochloride salt without the hygroscopic nature often associated with TFA salts.

Reagents:

-

Substrate: 3-(N-Boc-amino)-3-(4-cyanophenyl)propanoic acid

-

Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

-

Solvent: 1,4-Dioxane or Ethyl Acetate (if solubility permits)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the Boc-protected substrate in minimal 1,4-dioxane (approx. 5 mL per gram of substrate).

-

Note: If the substrate is not fully soluble, add Ethyl Acetate dropwise until clear.

-

-

Acidification: Cool the solution to 0 °C using an ice bath. Add 10–15 equivalents of 4.0 M HCl in Dioxane dropwise under an inert atmosphere (

or Ar).-

Why: Cooling prevents exotherms that could trigger nitrile hydrolysis.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2–4 hours.

-

Monitoring: Monitor by TLC (stained with Ninhydrin) or LC-MS. The disappearance of the starting material peak (

for Boc-SM) and appearance of the product mass (

-

-

Workup (Precipitation):

-

Often, the product precipitates as the HCl salt directly from the reaction mixture.

-

If a precipitate forms: Filter the solid, wash with cold diethyl ether (

) to remove excess HCl and byproducts (isobutylene/tert-butyl chloride), and dry under vacuum. -

If no precipitate forms: Concentrate the solution in vacuo (rotary evaporator, bath < 40 °C) to roughly 20% volume. Add cold diethyl ether (10x volume) to induce precipitation. Filter and dry.[4]

-

-

Yield: Expect quantitative conversion (>95%).

Method B: TFA / DCM (Standard for Small Scale)

Preferred for rapid synthesis or when the product will be used immediately in solution phase coupling.

Reagents:

-

Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).

-

Addition: Add TFA to the solution to achieve a final ratio of 1:1 to 1:4 (TFA:DCM).

-

Example: To 4 mL of substrate/DCM solution, add 1 mL of TFA.

-

-

Reaction: Stir at Room Temperature for 30–60 minutes.

-

Note: TFA cleavage is faster than HCl/Dioxane.

-

-

Workup:

-

Evaporate volatiles in vacuo.[5]

-

Co-evaporation (Critical): To remove residual TFA (which can interfere with subsequent couplings or biological assays), redissolve the residue in Toluene or DCM and evaporate again. Repeat 3 times.

-

Trituration: Triturate the resulting oil with cold diethyl ether or hexanes to obtain the solid TFA salt.

-

Isolation of the Free Zwitterion (Isoelectric Precipitation)

For applications requiring the free amino acid (e.g., biological assay standards), the salt must be neutralized.

-

Dissolve the crude salt (HCl or TFA) in minimal distilled water.

-

Measure pH (typically < 1).

-

Carefully adjust pH to the Isoelectric Point (pI) of the amino acid (estimated pI

5.5–6.5) using 1M NaOH or aqueous Ammonia.-

Observation: The solution will become cloudy as the zwitterion (lowest solubility form) precipitates.

-

-

Cool to 4 °C for 2 hours.

-

Filter the white solid, wash with ice-cold water and acetone, and dry.

Data Summary & Troubleshooting

| Parameter | Method A (HCl/Dioxane) | Method B (TFA/DCM) |

| Reaction Time | 2–4 Hours | 0.5–1 Hour |

| Product Form | HCl Salt (Stable solid) | TFA Salt (Hygroscopic solid/oil) |

| Nitrile Stability | High (Anhydrous conditions) | High (if limited water present) |

| Byproducts | tert-butyl chloride, isobutylene | Isobutylene, TFA esters |

| Recommended Use | Storage, Scale-up (>1g) | Immediate use, Small scale (<100mg) |

Troubleshooting Guide

-

Issue: Partial Deprotection.

-

Cause: Acid concentration too low or reaction time too short.

-

Fix: Add fresh reagent; ensure HCl/Dioxane is not "old" (HCl gas can escape over time).

-

-

Issue: Nitrile Hydrolysis (Amide formation).

-

Issue: Product is a sticky oil.

-

Cause: Occluded solvent or impurities.

-

Fix: Triturate with

or Pentane. Sonicate to induce crystallization.

-

Visualization: Reaction Workflow

Figure 1: Decision tree and workflow for the deprotection of Boc-amino nitriles.

Mechanism of Action

Figure 2: Simplified mechanistic pathway of acid-catalyzed Boc cleavage.

References

-

Synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid. Smolecule. (2023). Retrieved from

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Forró, E., & Fülöp, F. (2004).[8] Tetrahedron: Asymmetry, 15(3), 573-575.

-